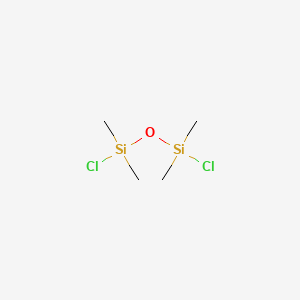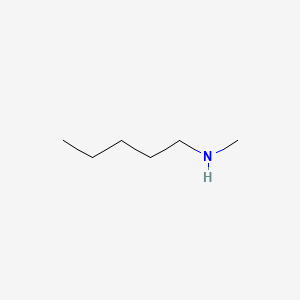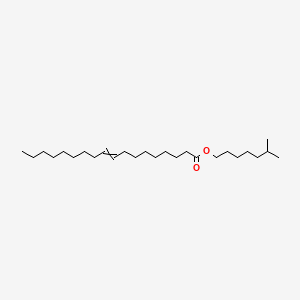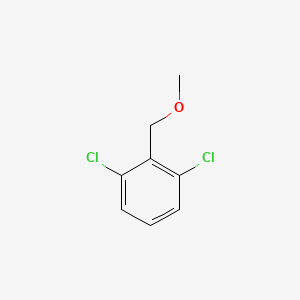
1,3-Dichlorotetramethyldisiloxan
Übersicht
Beschreibung
1,3-Dichlorotetramethyldisiloxane is a chemical compound with the molecular formula C4H12Cl2OSi2 . It is used to produce 1,1,3,3-tetramethyl-disiloxane-1,3-diol and is also used as a chemical additive .
Synthesis Analysis
1,3-Dichlorotetramethyldisiloxane can be used to prepare a silicon-based fluorene polymer by reacting with a dibromofluorene derived Grignard reagent . It can also be used to prepare ansa-Metallocene compounds .Molecular Structure Analysis
The molecular structure of 1,3-Dichlorotetramethyldisiloxane consists of silicon (Si), carbon ©, hydrogen (H), chlorine (Cl), and oxygen (O) atoms. The molecular weight of this compound is 203.214 Da .Chemical Reactions Analysis
1,3-Dichlorotetramethyldisiloxane is used in the synthesis of various compounds. For example, it can be used to prepare a silicon-based fluorene polymer by reacting with a dibromofluorene derived Grignard reagent . It can also be used in the formation of ansa-Metallocene compounds .Physical and Chemical Properties Analysis
1,3-Dichlorotetramethyldisiloxane is a clear colorless liquid . It has a boiling point of 138°C, a density of 1.039 g/mL at 25°C, and a refractive index (n20/D) of 1.407 .Wissenschaftliche Forschungsanwendungen
Herstellung von 1,1,3,3-Tetramethyl-Disiloxan-1,3-diol
1,3-Dichlorotetramethyldisiloxan wird zur Herstellung von 1,1,3,3-Tetramethyl-Disiloxan-1,3-diol verwendet . Diese Verbindung kann in verschiedenen chemischen Reaktionen und Prozessen eingesetzt werden.
Chemische Additive
Diese Verbindung wird auch als chemisches Additiv verwendet . Chemische Additive sind Stoffe, die in kleinen Mengen zu Produkten hinzugefügt werden, um bestimmte Eigenschaften oder Funktionen zu erzielen.
Pharmazeutische Zwischenprodukte
This compound dient als Zwischenprodukt in der pharmazeutischen Industrie . Zwischenprodukte sind Verbindungen, die bei der Synthese von pharmazeutischen Wirkstoffen verwendet werden.
Herstellung von Siliziumbasierten Fluorenpolymeren
1,3-Dichlor-1,1,3,3-tetramethyldisiloxan kann verwendet werden, um ein siliziumbasiertes Fluorenpolymer herzustellen, indem es mit einem Dibromfluoren-abgeleiteten Grignard-Reagenz umgesetzt wird . Dieses Polymer kann verschiedene Anwendungen im Bereich der Materialwissenschaften haben.
Erzeugung von Öl- und Wasserabweisenden Beschichtungen
This compound kann extrem dünne und transparente Öl- und Wasserabweisende Beschichtungen aus Silikon auf glatten Oberflächen erzeugen . Dies kann in verschiedenen Industrien nützlich sein, in denen Wasser- oder Ölabweisung erforderlich ist.
Entwicklung von Omniphoben Beschichtungen
Diese Verbindung kann verwendet werden, um omniphobe Beschichtungen zu entwickeln, die eine breite Palette von Flüssigkeiten abweisen können . Diese Beschichtungen können auf jede Oberfläche aufgetragen werden, einschließlich Metallen, Papier, Keramik usw .
Safety and Hazards
1,3-Dichlorotetramethyldisiloxane is classified as a highly flammable liquid and vapor. It causes severe skin burns and eye damage. Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, and using personal protective equipment such as gloves, protective clothing, eye protection, and face protection .
Wirkmechanismus
Target of Action
1,3-Dichlorotetramethyldisiloxane is a chemical compound with the formula C4H12Cl2OSi2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used in the preparation of a silicon-based fluorene polymer by reacting with a dibromofluorene derived grignard reagent . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known to be involved in the synthesis of Silicon-based fluorene polymers
Result of Action
It is known to be used in the synthesis of silicon-based fluorene polymers , indicating that it may have applications in the field of polymer chemistry.
Eigenschaften
IUPAC Name |
chloro-[chloro(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Cl2OSi2/c1-8(2,5)7-9(3,4)6/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEXFOUCEOWRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062381 | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2401-73-2 | |
| Record name | 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(2,3,4-trihydroxybenzoyl)phenyl] 6-(diazenyldiazenyl)-5-oxo-8H-naphthalene-1-sulfonate](/img/no-structure.png)


![2-[[(Butylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B1582409.png)
![6-Chloro-2-methylbenzo[d]oxazole](/img/structure/B1582411.png)



![Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1582415.png)



